

# Comparative Analysis of Iron, tris(diethyldithiocarbamato)- and Related Metal Complexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iron, tris(diethyldithiocarbamato)-*

Cat. No.: *B087258*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of **Iron, tris(diethyldithiocarbamato)-**. This guide provides a comparative analysis with Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-, supported by experimental data and detailed methodologies.

**Iron, tris(diethyldithiocarbamato)-** is an octahedral coordination complex of iron(III). It is a black solid that is soluble in organic solvents.[1] This compound and its analogues are of significant interest due to their unique physicochemical properties, including spin crossover behavior, and their potential applications in various fields, including as fungicides and as NO trapping agents.[1][2] Accurate characterization is crucial for its application and further development. This guide presents a summary of its key characterization data in comparison to Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-, along with detailed experimental protocols for common analytical techniques.

## Physicochemical Properties

The fundamental physicochemical properties of **Iron, tris(diethyldithiocarbamato)-** and its selected alternatives are summarized in Table 1. These properties are essential for handling, formulation, and initial assessment of the compounds.

Property	Iron, tris(diethyldithiocarbamate)-	Iron, tris(dimethyldithiocarbamate)-	Cobalt, tris(diethyldithiocarbamate)-
Chemical Formula	C <sub>15</sub> H <sub>30</sub> FeN <sub>3</sub> S <sub>6</sub> [1][3]	C <sub>9</sub> H <sub>18</sub> FeN <sub>3</sub> S <sub>6</sub> [2]	C <sub>15</sub> H <sub>30</sub> CoN <sub>3</sub> S <sub>6</sub> [4][5]
Molecular Weight	500.63 g/mol [1]	416.5 g/mol [2]	503.742 g/mol [6]
Appearance	Dark brown to black solid[1]	Dark brown to black, odorless solid[2]	Green solid[4]
CAS Number	13963-59-2[1]	14484-64-1[2]	13963-60-5[4]
Density	1.404 g/cm <sup>3</sup> [1]	1.52 g/cm <sup>3</sup> [2]	1.43 g/cm <sup>3</sup> [4]
Solubility	Soluble in organic solvents[1]	0.01% in water (20 °C)[2]	Soluble in organic solvents[4]
Melting Point	Decomposes[2]	Decomposes above 180 °C[2]	Not available

## Spectroscopic and Structural Characterization

A combination of spectroscopic and structural analysis techniques is employed to fully characterize these metal complexes. The following sections detail the expected data from key analytical methods.

### Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of the dithiocarbamate ligand. The key vibrational bands are summarized in Table 2.

Vibrational Mode	Iron, tris(diethyldithiocarbamate)-	Iron, tris(dimethyldithiocarbamate)-	Cobalt, tris(diethyldithiocarbamate)-
$\nu(\text{C-N})$	$\sim 1488 \text{ cm}^{-1}$	Not available	$\sim 1488 \text{ cm}^{-1}$
$\nu(\text{C-S})$	$\sim 1027 \text{ cm}^{-1}$	Not available	$\sim 1027 \text{ cm}^{-1}$

Note: Specific data for Iron, tris(dimethyldithiocarbamato)- was not readily available in the search results. The data for the cobalt complex is based on a similar dithiocarbamate complex.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The absorption maxima for **Iron, tris(diethyldithiocarbamato)-** and a related cobalt complex are presented in Table 3.

Compound	$\lambda_{\text{max}}$ (nm)
Iron, tris(diethyldithiocarbamato)-	Not available
Tris(N-(pyrrol-2-ylmethyl)-N-butylthiocarbamato-S,S')cobalt(III)	250, 277, 327, 400, 488, 642 <sup>[7]</sup>

Note: Specific UV-Vis absorption data for **Iron, tris(diethyldithiocarbamato)-** and Iron, tris(dimethyldithiocarbamato)- were not found in the provided search results. The data for a comparable cobalt(III) dithiocarbamate complex is included for illustrative purposes.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex. Electrospray ionization (ESI) is a common technique for analyzing organometallic compounds.<sup>[8][9][10][11]</sup>

Compound	Expected [M] <sup>+</sup> (m/z)	Key Fragmentation Pathways
Iron, tris(diethyldithiocarbamato)-	500.011322	Loss of diethylaminyl radical, CS <sub>2</sub>
Iron, tris(dimethyldithiocarbamato)-	416.5	Not available
Cobalt, tris(diethyldithiocarbamato)-	503.009594	Not available

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the iron(III) center, the NMR spectra of these complexes exhibit broad signals and large chemical shift ranges.<sup>[12]</sup> This makes spectral interpretation challenging but also provides valuable information about the electronic structure and magnetic properties.

Compound	Key <sup>1</sup> H NMR Features
Iron, tris(diethyldithiocarbamato)-	Broad signals for the ethyl protons.
Iron, tris(dimethyldithiocarbamato)-	Broad signals for the methyl protons.
Cobalt, tris(diethyldithiocarbamato)-	Diamagnetic Co(III) complex shows sharp, well-resolved signals for the ethyl protons.

## X-ray Crystallography

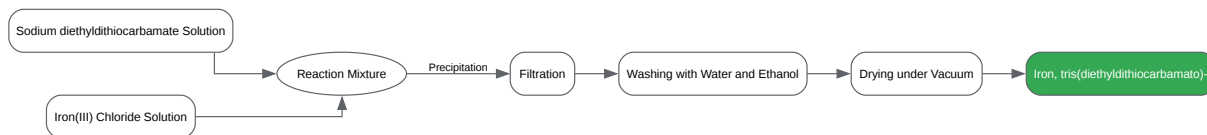
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For **Iron, tris(diethyldithiocarbamato)-**, X-ray crystallography has revealed a temperature-dependent spin crossover phenomenon.<sup>[1]</sup> At low temperatures (79 K), the complex is in a low-spin state with shorter Fe-S bond lengths (231 pm), while at room temperature (297 K), it is in a high-spin state with longer Fe-S bond lengths (356 pm).<sup>[1]</sup> The cobalt(III) analogue, Cobalt, tris(diethyldithiocarbamato)-, has an octahedral coordination geometry with Co-S distances of 267 pm.<sup>[4]</sup>

## Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

## Synthesis of Iron, tris(diethyldithiocarbamato)-

Iron tris(dithiocarbamate)s are typically prepared by salt metathesis reactions.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

### Synthesis of Iron, tris(diethyldithiocarbamato)-.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the dithiocarbamate ligand and its coordination to the metal center.

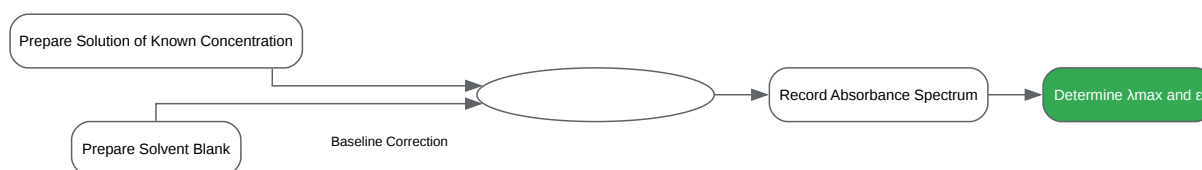
- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed to identify the key vibrational bands, such as the C-N and C-S stretching frequencies.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in the metal complex.

- **Sample Preparation:** A solution of the complex is prepared in a suitable solvent (e.g., chloroform or dichloromethane) at a known concentration.
- **Data Acquisition:** The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.<sup>[13][14]</sup>

- **Data Analysis:** The absorption maxima ( $\lambda_{\text{max}}$ ) and the corresponding molar absorptivity ( $\epsilon$ ) values are determined from the spectrum.



[Click to download full resolution via product page](#)

### UV-Vis Spectroscopy Workflow.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for the analysis of coordination complexes.[8][9][10][11]

- **Sample Preparation:** A dilute solution of the complex is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to aid ionization.
- **Data Acquisition:** The solution is infused into the ESI source of the mass spectrometer. The instrument parameters (e.g., spray voltage, capillary temperature) are optimized to obtain a stable signal and minimize fragmentation.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak ( $[M]^+$ ) and any significant fragment ions. The isotopic pattern of the molecular ion is compared with the theoretical pattern to confirm the elemental composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

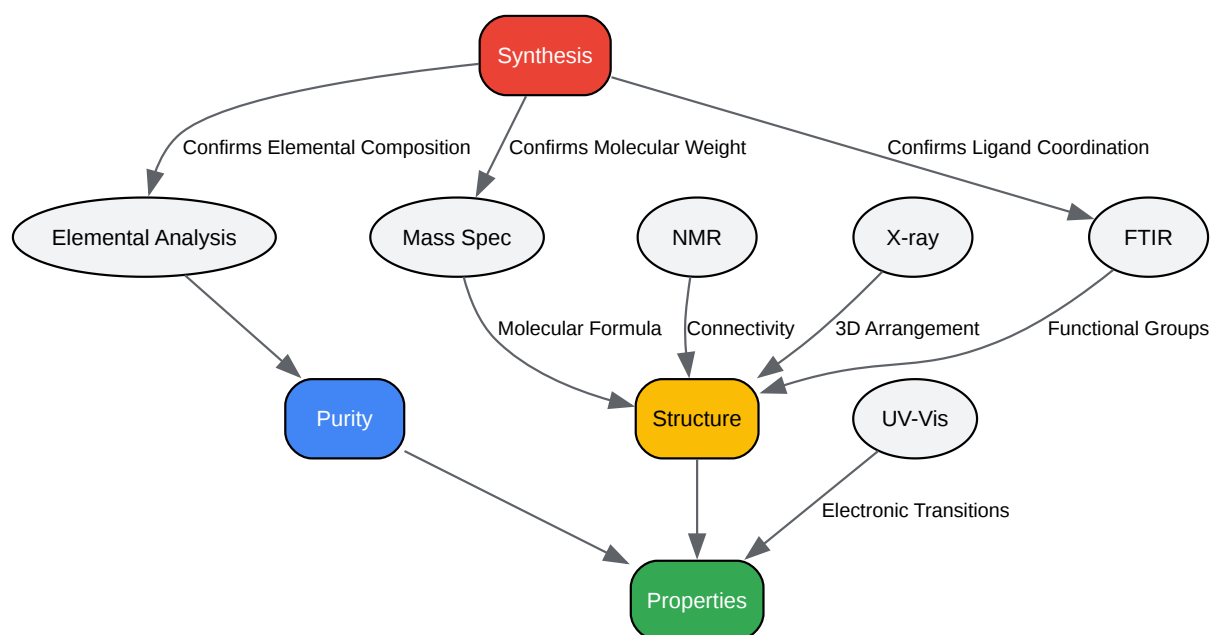
NMR spectroscopy of paramagnetic complexes requires specific experimental conditions to overcome the challenges associated with broad signals and short relaxation times.[12]

- **Sample Preparation:** A solution of the complex is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_2\text{Cl}_2$ ).

- **Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a high-field NMR spectrometer. A wide spectral width is used to ensure all signals are observed. Shorter relaxation delays and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.
- **Data Analysis:** The spectrum is analyzed to identify the chemical shifts of the protons. Due to the paramagnetic nature of the iron(III) center, the signals will be significantly shifted and broadened compared to a diamagnetic analogue.

## Logical Relationships in Characterization

The characterization of a metal complex is a multi-faceted process where different analytical techniques provide complementary information to build a complete picture of the compound's identity and properties.



[Click to download full resolution via product page](#)

Interconnectivity of Analytical Techniques.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 2. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 3. Iron diethyldithiocarbamate | C<sub>15</sub>H<sub>30</sub>FeN<sub>3</sub>S<sub>6</sub> | CID 84123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cobalt tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 5. Cobalt tris(diethyldithiocarbamate) | C<sub>15</sub>H<sub>30</sub>CoN<sub>3</sub>S<sub>6</sub> | CID 20387014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tris(diethyldithiocarbamato)cobalt(III) [webbook.nist.gov]
- 7. malayajournal.org [malayajournal.org]
- 8. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. web.vu.lt [web.vu.lt]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- To cite this document: BenchChem. [Comparative Analysis of Iron, tris(diethyldithiocarbamato)- and Related Metal Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087258#characterization-data-for-authentic-iron-tris-diethyldithiocarbamato]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)